4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0736913
InChI:
InChI=1S/C19H18ClN3O2S/c20-15-7-3-13(4-8-15)17(24)22-19(26)21-16-9-5-14(6-10-16)18(25)23-11-1-2-12-23/h3-10H,1-2,11-12H2,(H2,21,22,24,26)
SMILES:
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C19H18ClN3O2S
Molecular Weight:
387.9 g/mol
4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
CAS No.:
Cat. No.: VC0736913
Molecular Formula: C19H18ClN3O2S
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O2S |
|---|---|
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 4-chloro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C19H18ClN3O2S/c20-15-7-3-13(4-8-15)17(24)22-19(26)21-16-9-5-14(6-10-16)18(25)23-11-1-2-12-23/h3-10H,1-2,11-12H2,(H2,21,22,24,26) |
| Standard InChI Key | LEMOZCDBDQXBGK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator